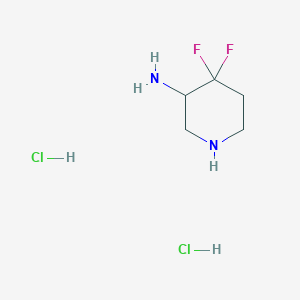

4,4-Difluoropiperidin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

4,4-difluoropiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2N2.2ClH/c6-5(7)1-2-9-3-4(5)8;;/h4,9H,1-3,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKFDVSZSUXMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1(F)F)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Advantage of the 4,4-Difluoro-3-aminopiperidine Scaffold

An In-depth Technical Guide to 4,4-Difluoropiperidin-3-amine Dihydrochloride: A Privileged Scaffold for Modern Drug Discovery

Executive Summary: The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The 4,4-difluoropiperidine-3-amine dihydrochloride moiety has emerged as a particularly valuable building block. The gem-difluoro group at the C4 position acts as a metabolic block and a lipophilic hydrogen bond acceptor, while the adjacent C3-amine provides a crucial vector for interaction with biological targets. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, chemists, and drug development professionals.

The piperidine ring is one of the most ubiquitous saturated N-heterocycles found in FDA-approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a favored scaffold. The introduction of fluorine atoms can profoundly influence a molecule's properties:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the gem-difluoro group at the C4 position resistant to oxidative metabolism, which can enhance a drug candidate's half-life.

-

Modulation of Basicity: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen, reducing its basicity. This can be critical for optimizing pharmacokinetic properties, such as avoiding lysosomal trapping or improving oral bioavailability.[1]

-

Conformational Control: The presence of the CF₂ group can influence the conformational preference of the piperidine ring, which can be exploited to achieve a more favorable binding orientation with a target protein.

-

Enhanced Binding Interactions: The fluorine atoms can participate in non-canonical hydrogen bonds and favorable dipole-dipole interactions, potentially increasing binding affinity.

The addition of a primary amine at the C3 position provides a key hydrogen bond donor and a versatile synthetic handle for further elaboration, making 4,4-difluoropiperidin-3-amine a highly sought-after building block for constructing complex and potent therapeutic agents.

Physicochemical and Structural Properties

This compound is typically a crystalline solid. Its hydrochloride salt form enhances its stability and solubility in polar solvents, which is advantageous for handling and for use in aqueous reaction media.[2]

| Property | Value | Source |

| IUPAC Name | 4,4-difluoropiperidin-3-amine;dihydrochloride | N/A |

| Molecular Formula | C₅H₁₂Cl₂F₂N₂ | N/A |

| Molecular Weight | 209.07 g/mol | N/A |

| CAS Number | Data not available; often handled as a protected intermediate such as tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate (CAS: 1258638-82-2) | [3] |

| Appearance | White to off-white crystalline solid (expected) | [2] |

| Solubility | Highly soluble in water and other polar solvents like methanol.[2] | N/A |

| Stability | Stable under normal ambient conditions; should be stored in a tightly closed container in a dry, well-ventilated place.[4][5] | N/A |

Synthesis and Purification Protocol

The synthesis of this compound is a multi-step process that typically starts from a protected 4-piperidone derivative. The following protocol represents a common and logical synthetic strategy.

Experimental Protocol: Synthesis from N-Boc-4-piperidone

Step 1: Reductive Amination to form N-Boc-3-amino-4-oxopiperidine This step introduces the amine functionality at the C3 position.

-

To a solution of N-Boc-4,4-piperidinedione in methanol, add ammonium acetate and sodium cyanoborohydride.

-

Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction carefully with water and extract the product with an organic solvent such as ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aminoketone intermediate.

Step 2: Geminal Difluorination This is the key step to install the difluoro group. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation.

-

Caution: DAST is moisture-sensitive and can release HF. This reaction must be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

-

Dissolve the N-Boc-3-amino-4-oxopiperidine intermediate in anhydrous dichloromethane (DCM) in a fluorinated polyethylene or Teflon flask.

-

Cool the solution to -78 °C under an inert atmosphere (nitrogen or argon).

-

Add DAST dropwise to the cooled solution.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic phase, and concentrate to yield the crude Boc-protected 4,4-difluoropiperidin-3-amine.

Step 3: Boc Deprotection and Dihydrochloride Salt Formation The final step removes the protecting group and forms the desired salt.

-

Dissolve the crude product from Step 2 in a suitable solvent like dioxane or methanol.

-

Add an excess of a 4M solution of HCl in dioxane.

-

Stir the mixture at room temperature for 2-4 hours.

-

The product will typically precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with diethyl ether to induce precipitation of the white solid.[6]

-

Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

Spectroscopic Analysis

| Technique | Expected Features |

| ¹H NMR | Complex multiplets in the range of δ 2.0-4.0 ppm corresponding to the piperidine ring protons. The protons on carbons adjacent to the fluorine atoms (C3 and C5) will show complex splitting patterns due to both H-H and H-F coupling. The amine protons will appear as a broad singlet, which may exchange with D₂O. |

| ¹³C NMR | The carbon bearing the fluorine atoms (C4) will appear as a characteristic triplet in the range of δ 115-125 ppm due to C-F coupling. Other carbon signals will appear in the aliphatic region (δ 25-60 ppm). |

| ¹⁹F NMR | A single signal (singlet or complex multiplet depending on proton coupling) is expected, as the two fluorine atoms are chemically equivalent. |

| Mass Spec (ESI+) | The free base (after neutralization) would show a molecular ion peak [M+H]⁺ corresponding to the mass of C₅H₁₀F₂N₂. |

Reactivity, Stability, and Handling

The reactivity of 4,4-difluoropiperidin-3-amine is dominated by its two nitrogen atoms.

-

Primary Amine (C3-NH₂): This group is the more nucleophilic and less sterically hindered of the two. It readily undergoes standard amine reactions such as acylation, sulfonylation, alkylation, and reductive amination to form a wide array of derivatives.

-

Secondary Amine (Ring NH): While less basic due to the influence of the adjacent fluorine atoms, this nitrogen can still be functionalized, for example, through N-arylation or by reaction with activated electrophiles. Selective protection/deprotection strategies are often required to differentiate the reactivity of the two amine groups.

Stability: The dihydrochloride salt is generally stable under normal storage conditions.[2] It should be kept away from strong bases, which would neutralize the salt to the free base, and strong oxidizing agents.[4]

Handling: As with many amine hydrochlorides, the compound may cause skin, eye, and respiratory irritation.[2][7] Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn.[5] Handling should be performed in a well-ventilated area or a chemical fume hood.[4][8]

Applications in Drug Discovery and Medicinal Chemistry

The 4,4-difluoro-3-aminopiperidine scaffold is a privileged structure used to access novel chemical space in drug discovery. Its unique combination of features makes it an ideal building block for compounds targeting a variety of biological systems. It has been investigated as a key component in the synthesis of inhibitors for enzymes and antagonists for receptors implicated in numerous diseases. For instance, related fluorinated piperidines are utilized in the development of antagonists for the dopamine D4 receptor and inhibitors for the kinesin spindle protein (KSP).[1][9]

Role as a Pharmacophore Element

The scaffold provides distinct pharmacophoric features that can be precisely positioned to interact with a biological target. The gem-difluoro group often serves as a bioisostere for a carbonyl or hydroxyl group, while simultaneously blocking a site of metabolism.

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. 4,4-Difluoropiperidine hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. 4,4-Difluoropiperidine | CAS#:21987-29-1 | Chemsrc [chemsrc.com]

- 4. fishersci.com [fishersci.com]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. benchchem.com [benchchem.com]

- 7. 4,4-Difluoropiperidine hydrochloride | C5H10ClF2N | CID 2758351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 4,4-Difluoropiperidin-3-amine Dihydrochloride

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility allows it to present substituents in well-defined spatial orientations, making it a privileged structure in medicinal chemistry. The strategic introduction of fluorine atoms into this scaffold, as seen in 4,4-difluoropiperidine derivatives, offers a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The gem-difluoro group can alter basicity (pKa), improve metabolic stability by blocking sites of oxidation, and influence binding affinity through unique electronic interactions.

This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical strategies required for the unambiguous structure elucidation of 4,4-Difluoropiperidin-3-amine dihydrochloride. This compound, with its chiral center at C3, gem-difluoro substitution at C4, and its presentation as a dihydrochloride salt, presents a unique set of analytical challenges. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow for researchers, scientists, and drug development professionals.

Part 1: Foundational Physicochemical Properties and Handling

Prior to any analytical work, understanding the basic properties and handling requirements of the analyte is paramount. This compound is a solid material, and like many amine hydrochlorides, it is expected to be a stable, crystalline solid with a relatively high melting point. The dihydrochloride salt form indicates that both the primary amine at the 3-position and the secondary amine within the piperidine ring are protonated. This has significant implications for its solubility, which is expected to be high in polar protic solvents like water and methanol, and low in nonpolar aprotic solvents.

Safe Handling: As with any chemical substance, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any fine dust particles.

| Property | Expected Characteristic | Source |

| Molecular Formula | C5H11Cl2F2N2 | (Derived) |

| Molecular Weight | 211.06 g/mol | (Calculated) |

| Physical State | Solid | |

| Form | Dihydrochloride salt | (From name) |

| Solubility | High in water, methanol; low in nonpolar solvents | (Inferred from salt form) |

Part 2: The Spectroscopic Blueprint - A Multi-Technique Approach

A singular analytical technique is rarely sufficient for the complete and unambiguous elucidation of a novel chemical structure. A synergistic approach, leveraging the strengths of multiple spectroscopic methods, is essential. For this compound, the core techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and potentially Single-Crystal X-ray Diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemical relationships within the molecule. For a fluorinated compound like this, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent first choices due to the salt nature of the analyte.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a 5 mm NMR tube.

-

Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher). This should include:

-

1D ¹H NMR

-

1D ¹³C{¹H} NMR (proton-decoupled)

-

1D ¹⁹F{¹H} NMR (proton-decoupled)

-

2D ¹H-¹H COSY (Correlation Spectroscopy)

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

2D ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) or HETCOR

-

¹H NMR Spectroscopy: Deciphering the Proton Environment

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring atoms through spin-spin coupling. Due to the chair conformation of the piperidine ring, we expect to see distinct signals for axial and equatorial protons. The presence of the fluorine atoms will introduce additional complexity through ¹H-¹⁹F coupling (J-coupling), which can extend over several bonds.

Expected ¹H NMR Spectral Features:

| Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |

| H3 | ~3.5 - 4.0 | ddd | ³JHH (to H2, H5), ³JHF (to F4ax, F4eq) |

| H2, H6 (axial & equatorial) | ~3.0 - 3.8 | m | ²JHH, ³JHH, ³JHF |

| H5 (axial & equatorial) | ~2.0 - 2.8 | m | ²JHH, ³JHH, ²JHF |

| NH, NH₂⁺ | Broad, exchangeable | s (broad) | May exchange with D₂O |

¹⁹F NMR Spectroscopy: A Direct Window to the Fluorine Atoms

¹⁹F NMR is highly sensitive and provides a clean spectral window to observe the fluorine environments.[1] Since the two fluorine atoms at C4 are diastereotopic in a chiral molecule, they are expected to be chemically non-equivalent and should appear as two distinct signals, likely as a pair of doublets due to geminal ²JFF coupling.

-

Rationale: The chiral center at C3 renders the two fluorine atoms at C4 diastereotopic. This means they have a different spatial relationship to the amine group at C3, resulting in distinct electronic environments and therefore different chemical shifts. Each fluorine will also couple to the other, giving rise to an AX spin system.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will show five distinct signals for the five carbon atoms of the piperidine ring. The most informative feature will be the signal for C4, which will appear as a triplet due to one-bond ¹³C-¹⁹F coupling (¹JCF). The carbons adjacent to C4 (C3 and C5) will also show coupling to the fluorine atoms (²JCF), typically appearing as triplets or more complex multiplets.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (due to ¹⁹F) | Rationale for Multiplicity |

| C4 | ~115 - 125 | t | ¹JCF coupling to two fluorine atoms |

| C3 | ~50 - 60 | t | ²JCF coupling to two fluorine atoms |

| C5 | ~35 - 45 | t | ²JCF coupling to two fluorine atoms |

| C2 | ~45 - 55 | s (or small t) | Possible ³JCF coupling |

| C6 | ~40 - 50 | s (or small t) | Possible ³JCF coupling |

2D NMR: Connecting the Dots

-

COSY: Will establish the ¹H-¹H connectivity within the piperidine ring, confirming which protons are adjacent to each other (e.g., H2 to H3, H5 to H6).

-

HSQC: Correlates each proton signal to its directly attached carbon, allowing for the definitive assignment of the ¹H and ¹³C signals for each CH or CH₂ group.

-

HMBC: Reveals long-range (2-3 bond) ¹H-¹³C correlations. This is crucial for confirming the overall structure, for example, by showing a correlation from the H2 protons to the C4 carbon.

-

HOESY/HETCOR: Provides through-space correlations between protons and fluorine atoms, which can be invaluable for confirming stereochemistry and conformational preferences of the piperidine ring.[2]

Mass Spectrometry (MS): Determining the Molecular Mass and Formula

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the elemental composition of the parent ion, confirming the molecular formula.

Experimental Protocol: Mass Spectrometry Analysis

-

Ionization Method: Electrospray ionization (ESI) is the preferred method for a pre-ionized salt like this. It is a soft ionization technique that is likely to produce the protonated molecular ion.

-

Analysis: The sample, dissolved in a suitable solvent like methanol, is infused into the mass spectrometer.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the parent ion. Follow up with tandem MS (MS/MS) on the parent ion to induce fragmentation and gain structural information.

Expected Mass Spectrum Data:

-

Parent Ion: In positive ion mode ESI-MS, the expected ion would be [M+H]⁺, where M is the free base (C₅H₁₀F₂N₂). This would appear at an m/z of approximately 137.08. The dihydrochloride will dissociate in solution.

-

Isotope Pattern: The presence of two chlorine atoms will not be observed in the parent ion as they are counter-ions. However, if a fragment containing chlorine is observed, a characteristic isotopic pattern would be present.[3][4]

-

Fragmentation: Amines typically undergo alpha-cleavage, which is the breaking of the bond adjacent to the C-N bond.[5][6] This is a common fragmentation pathway that can help to piece together the structure.

Single-Crystal X-ray Diffraction: The Definitive Structure

When a suitable single crystal can be grown, X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[7][8] This technique can definitively determine bond lengths, bond angles, and the relative stereochemistry of the chiral center.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: This is often the most challenging step. Slow evaporation of a solvent from a concentrated solution of the compound is a common method. A solvent system like methanol/diethyl ether could be effective.

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

The resulting crystal structure would confirm the piperidine ring conformation (likely a chair), the relative stereochemistry of the amine group at C3, and the bond lengths of the C-F bonds.[9]

Part 3: Integrated Workflow for Structure Elucidation

The following diagram illustrates a logical workflow for the structure elucidation of this compound, integrating the techniques discussed.

Caption: Integrated workflow for structure elucidation.

Conclusion

The structure elucidation of this compound is a multi-faceted task that requires a synergistic application of modern analytical techniques. A thorough analysis of 1D and 2D NMR data, including ¹H, ¹³C, and ¹⁹F spectra, allows for the complete assignment of the molecular framework and provides insights into its conformation. High-resolution mass spectrometry serves to confirm the elemental composition, and single-crystal X-ray diffraction, when possible, offers the ultimate, unambiguous proof of the three-dimensional structure. By following the logical workflow outlined in this guide, researchers can confidently and accurately determine the structure of this and other complex fluorinated molecules, paving the way for their application in drug discovery and development.

References

-

Gelis, C., Heusler, A., Nairoukh, Z., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link][10]

-

González-Vera, J. A., et al. (2023). Crystal structure and characterization of the sulfamethazine–piperidine salt. Acta Crystallographica Section C: Structural Chemistry. [Link][7][11]

-

Al-Warhi, T., et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Molecules. [Link][12]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. YouTube. [Link][5][6]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link][3]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link][4]

-

Nowick, J. S. (n.d.). Fluorine NMR. University of California, Irvine. [Link][13]

-

Dalvit, C., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link][2]

-

Vanherck, J.-C., et al. (2013). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Science International. [Link][1]

-

ResearchGate. (2008). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. [Link][9]

Sources

- 1. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. youtube.com [youtube.com]

- 6. Fragmentation Patterns: Alkyl Halides, Alcohols, and Amines - Chad's Prep® [chadsprep.com]

- 7. Crystal structure and characterization of the sulfamethazine–piperidine salt - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Crystal structure and characterization of the sulfamethazine-piperidine salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. biophysics.org [biophysics.org]

4,4-Difluoropiperidin-3-amine dihydrochloride molecular weight

An In-depth Technical Guide to 4,4-Difluoropiperidin-3-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. The document details its chemical and physical properties, including its molecular weight, structure, and stability. Furthermore, it outlines common synthetic strategies, highlights its critical role as a versatile building block in the development of novel therapeutics, and provides detailed protocols for handling, storage, and quality control. This guide is intended to serve as a vital resource for scientists and researchers, offering both foundational knowledge and practical insights to facilitate its effective use in a laboratory setting.

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. The piperidine moiety is one of the most prevalent N-heterocycles found in FDA-approved drugs, valued for its ability to confer aqueous solubility and occupy specific vectors in protein binding pockets.[1] The combination of these two features in fluorinated piperidines creates a class of building blocks with highly desirable properties for drug discovery.[2]

This compound emerges as a particularly valuable intermediate. The geminal difluoro substitution at the 4-position pre-organizes the piperidine ring conformation and modulates the basicity of the adjacent amine, while the 3-amino group provides a key synthetic handle for elaboration into a wide array of complex molecules. This guide offers a Senior Application Scientist's perspective on the core technical aspects of this compound, grounded in established chemical principles and field-proven methodologies.

Chemical and Physical Properties

The dihydrochloride salt form of 4,4-Difluoropiperidin-3-amine ensures greater stability and improved handling characteristics compared to the free base. It is typically a crystalline solid with good solubility in polar solvents like water and methanol.[3]

Molecular Structure and Weight

The core structure consists of a piperidine ring with two fluorine atoms at the 4-position and an amine group at the 3-position. The dihydrochloride salt is formed by the protonation of the two nitrogen atoms.

Caption: Skeletal relationship of atoms in this compound.

Physicochemical Data

All quantitative data are summarized in the table below for easy reference. The molecular weight is calculated from the constituent atomic weights of its molecular formula, C₅H₁₂Cl₂F₂N₂.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂Cl₂F₂N₂ | Calculated |

| Molecular Weight | 209.07 g/mol | Calculated |

| Appearance | Off-white to beige powder | [4] |

| Solubility | Sparingly soluble in methanol, slightly soluble in water | [4] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [5] |

Synthesis and Manufacturing Overview

The synthesis of chiral aminopiperidines is a well-established field, often involving multi-step sequences. A common industrial approach for related structures involves the reduction of a corresponding aminopyridine or piperidinone precursor.

For 4,4-Difluoropiperidin-3-amine, a generalized synthetic pathway often begins with a suitable N-protected piperidone. The introduction of fluorine at the 4-position can be achieved using specialized fluorinating agents. Subsequent conversion of a ketone at the 3-position to an amine, often via reductive amination or reduction of an oxime, yields the desired scaffold. The final step involves deprotection and salt formation with hydrochloric acid.[6]

Caption: Generalized synthetic workflow for this compound.

Applications in Research and Drug Development

The 4,4-difluoropiperidine scaffold is a privileged motif in modern medicinal chemistry. Its derivatives have been investigated as potent and selective modulators of various biological targets.

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: The parent piperidin-3-amine scaffold is a key structural component of several DPP-IV inhibitors, such as alogliptin, which are used in the management of type 2 diabetes.[4] The fluorinated analogue serves as a valuable building block for developing next-generation inhibitors with improved pharmacokinetic profiles.

-

Neurological Disorder Therapeutics: Fluorinated piperidines are actively explored for treating neurological disorders. They are used as intermediates in the synthesis of histamine-3 (H3) and orexin receptor antagonists, which have potential applications in treating cognitive disorders, insomnia, and sleep regulation.[3][7][8]

-

Enzyme Inhibition: The compound has been investigated for its potential to inhibit enzymes involved in neurotransmitter regulation, making it a candidate for developing treatments for conditions like Alzheimer's and Parkinson's disease.[3]

-

Dopamine Receptor Antagonists: The 4,4-difluoropiperidine scaffold has been identified as a potent and selective core for dopamine D4 receptor antagonists, which are valuable tool compounds for studying Parkinson's disease.[9]

Caption: Role as a building block in drug discovery workflows.

Experimental Protocols

Handling and Storage

Adherence to strict safety and storage protocols is essential when working with fluorinated amine compounds.

Storage:

-

Store the compound in a tightly sealed container.[10]

-

Keep in a cool (2-8°C), dry, and well-ventilated area.[5][11]

-

Protect from light.[5]

-

Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from moisture and air.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

Handling:

-

All handling should be performed inside a certified chemical fume hood to minimize inhalation exposure.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (consult manufacturer's compatibility chart), and chemical splash goggles.[11][12]

-

Avoid generating dust. If transferring solid material, use appropriate tools and techniques to minimize aerosolization.

-

Ensure an eyewash station and safety shower are readily accessible.

-

Wash hands thoroughly after handling.[10]

Quality Control: An Illustrative HPLC Protocol

To ensure the purity and identity of this compound, a reverse-phase High-Performance Liquid Chromatography (HPLC) method can be employed. The following is a representative protocol that should be optimized for specific equipment and requirements.

| Parameter | Specification | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column for polar analytes. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Provides acidic pH for good peak shape of amines. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for elution. |

| Gradient | 5% B to 95% B over 15 minutes | A standard gradient to elute the compound and any impurities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

| Detection | UV at 210 nm | Low UV wavelength for detecting non-chromophoric compounds. |

| Injection Vol. | 10 µL | Standard injection volume. |

| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile | Ensures complete dissolution of the analyte. |

This method is designed to be a stability-indicating assay, capable of separating the main compound from potential degradation products or synthesis-related impurities.[13]

Safety and Toxicology

While specific toxicological data for this exact compound are not widely published, related piperidine structures are known to be hazardous. It should be handled with care, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin.[10][14]

-

Acute Effects: May cause irritation to the skin, eyes, and respiratory tract.[3]

-

Chronic Effects: Data not available. Long-term exposure should be avoided.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration.

-

Ingestion: Do NOT induce vomiting. Get medical aid immediately.

-

A thorough risk assessment must be conducted before beginning any work with this compound.[11]

Conclusion

This compound stands out as a high-value chemical intermediate for the pharmaceutical industry. Its unique structural features—a conformationally restricted, fluorinated ring combined with a synthetically accessible amino group—make it an ideal starting point for the synthesis of complex molecular architectures targeting a range of diseases. Understanding its properties, handling requirements, and analytical methodologies is paramount for any research and development professional seeking to leverage its potential in creating the next generation of therapeutics.

References

- BenchChem. (n.d.). (4,4-Difluoropiperidin-1-yl)amine hydrochloride.

- ChemicalBook. (2023, December 13). 4,4-Difluoropiperidine hydrochloride: properties, applications and safety.

- BLD Pharm. (n.d.). 21987-29-1 | 4,4-Difluoropiperidine.

- Ningbo Inno Pharmchem Co.,Ltd. (2025, March 1). Piperidin-3-amine Dihydrochloride: Comprehensive Overview and Applications. Retrieved from the NINGBO INNO PHARMCHEM CO.,LTD. website.

- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.

- Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758352, 4,4-Difluoropiperidine.

- PMC. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.

- ChemicalBook. (2025, July 14). 4,4-DIFLUOROPIPERIDINE | 21987-29-1.

- Paffen, A., et al. (2021). Accessing (Multi)

- Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16211870, Piperidin-3-amine dihydrochloride.

- Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.

- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

- Sigma-Aldrich. (n.d.). (R)-(−)-3-Aminopiperidine dihydrochloride.

- Sarr, A., et al. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions.

- Google Patents. (n.d.). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.

- Google Patents. (n.d.). CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.

Sources

- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4,4-Difluoropiperidine hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 21987-29-1|4,4-Difluoropiperidine|BLD Pharm [bldpharm.com]

- 6. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

- 9. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. carlroth.com [carlroth.com]

- 13. researchgate.net [researchgate.net]

- 14. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis and Procurement of 4,4-Difluoropiperidin-3-amine dihydrochloride: A Technical Guide for Researchers

Abstract

Introduction: The Rising Prominence of Fluorinated Piperidines in Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. The introduction of fluorine atoms onto this scaffold can profoundly influence a molecule's physicochemical and pharmacological properties. Specifically, geminal difluorination at the C4 position of the piperidine ring offers several advantages:

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the basicity of the piperidine nitrogen, which can be crucial for optimizing drug-target interactions and improving pharmacokinetic profiles.

-

Metabolic Stability: The C-F bond is exceptionally strong, rendering the position less susceptible to metabolic oxidation, thereby potentially increasing the half-life of a drug candidate.

-

Conformational Control: The presence of the difluoro group can influence the conformational preference of the piperidine ring, which can be exploited to enhance binding affinity to a biological target.

-

Lipophilicity and Permeability: Fluorination can alter a molecule's lipophilicity, impacting its solubility, permeability across biological membranes, and overall druglikeness.

The 3-amino substituent provides a key functional handle for further chemical elaboration, making 4,4-Difluoropiperidin-3-amine a versatile building block for the synthesis of diverse compound libraries.

Commercial Availability Assessment

As of early 2026, a thorough survey of major chemical suppliers indicates that 4,4-Difluoropiperidin-3-amine dihydrochloride (CAS 1820604-73-3) is not offered as a stock item. This scarcity necessitates a strategic approach for its acquisition, which primarily involves two avenues: sourcing a key precursor for in-house synthesis or engaging a custom synthesis service.

Sourcing the Key Precursor: 4,4-Difluoropiperidine hydrochloride

The most direct precursor, 4,4-Difluoropiperidine hydrochloride (CAS 144230-52-4) , is commercially available from several suppliers. This provides a viable starting point for a multi-step synthesis of the target compound.

| Supplier | Product Name | Purity | CAS Number |

| Sigma-Aldrich | 4,4-Difluoropiperidine hydrochloride | 97% | 144230-52-4 |

| Tokyo Chemical Industry (TCI) | 4,4-Difluoropiperidine Hydrochloride | >98.0% | 144230-52-4 |

| AChemBlock | 4,4-Difluoropiperidine hydrochloride | 97% | 144230-52-4 |

| Echemi | 4,4-Difluoropiperidine hydrochloride | 99.00% | 144230-52-4 |

| ChemicalBook | 4,4-Difluoropiperidine hydrochloride | 99.00% | 144230-52-4 |

Note: Availability and purity may vary. Researchers should confirm details directly with the suppliers.

Custom Synthesis Services

For research groups without the capacity for multi-step synthesis, engaging a contract research organization (CRO) specializing in custom chemical synthesis is a practical alternative. Several companies have expertise in fluorine chemistry and can provide quotes for the synthesis of this compound on a milligram to kilogram scale.

Reputable Custom Synthesis Providers:

When requesting a quote, providing a potential synthetic route can expedite the process and potentially reduce costs.

Proposed Synthetic Pathway

The following multi-step synthesis is a plausible route to this compound, starting from the commercially available 4,4-Difluoropiperidine. This pathway is based on established organic chemistry principles and analogous transformations found in the literature for related piperidine derivatives.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: N-Protection of 4,4-Difluoropiperidine

-

Starting Material: 4,4-Difluoropiperidine hydrochloride.

-

Procedure:

-

Suspend 4,4-Difluoropiperidine hydrochloride in a suitable solvent such as dichloromethane (DCM).

-

Add a base, for instance, triethylamine or sodium bicarbonate, to neutralize the hydrochloride and liberate the free amine.

-

To the resulting solution, add Di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Work up the reaction by washing with aqueous solutions to remove salts and excess reagents.

-

Dry the organic layer, filter, and concentrate under reduced pressure to yield N-Boc-4,4-difluoropiperidine.

-

Step 2: Directed Amination at the C3 Position

-

Starting Material: N-Boc-4,4-difluoropiperidine.

-

Procedure:

-

Dissolve N-Boc-4,4-difluoropiperidine in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a strong base, such as sec-butyllithium (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to facilitate directed lithiation at the C3 position.

-

After stirring for an appropriate time to ensure deprotonation, add an electrophilic aminating agent. A common choice is N-fluoro-N-(phenylsulfonyl)benzenesulfonamide.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and purify by column chromatography to isolate N-Boc-3-amino-4,4-difluoropiperidine.

-

Step 3: Deprotection and Dihydrochloride Salt Formation

-

Starting Material: N-Boc-3-amino-4,4-difluoropiperidine.

-

Procedure:

-

Dissolve the protected amine in a suitable solvent such as dioxane or methanol.

-

Add a solution of hydrogen chloride (e.g., 4M HCl in dioxane) in excess.

-

Stir the mixture at room temperature. The deprotection and salt formation will likely result in the precipitation of the product.

-

Collect the solid by filtration, wash with a non-polar solvent like diethyl ether to remove any impurities, and dry under vacuum to obtain this compound as a solid.

-

Physicochemical Properties and Characterization

| Property | Expected Value/Characteristic |

| Molecular Formula | C₅H₁₂Cl₂F₂N₂ |

| Molecular Weight | 213.07 g/mol |

| Appearance | White to off-white solid |

| Solubility | Expected to be soluble in water and polar protic solvents. |

| Melting Point | Likely a high melting point solid, typical for hydrochloride salts. The precursor, 4,4-Difluoropiperidine hydrochloride, has a melting point of 173-177 °C. |

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will be essential to confirm the structure. The ¹⁹F NMR spectrum will be indicative of the gem-difluoro group.[6][7][8]

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety and Handling

Based on the safety data for 4,4-Difluoropiperidine hydrochloride and other aminopiperidine derivatives, the following precautions should be taken when handling this compound:

-

Causes serious eye irritation.

-

May cause skin and respiratory tract irritation. [9][10][11]

-

Harmful if swallowed. [10]

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated fume hood to avoid inhalation of dust.

For detailed safety information, refer to the Safety Data Sheet (SDS) of the closest available analog, 4,4-Difluoropiperidine hydrochloride.

Caption: Decision workflow for acquiring the target compound.

Conclusion

This compound represents a valuable, yet commercially unavailable, building block for drug discovery. This guide provides a practical framework for researchers to access this compound through a proposed synthetic route starting from the readily available 4,4-Difluoropiperidine hydrochloride. By understanding the synthetic challenges and leveraging the expertise of custom synthesis providers, the scientific community can effectively incorporate this and other novel fluorinated scaffolds into their research programs, ultimately accelerating the discovery of new therapeutics.

References

-

MolecuNav. Custom Synthesis. [Link]

-

UORSY. Custom Synthesis. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-N-BOC-Aminopiperidine, 98%. [Link]

-

LookChem. Cas 144230-52-4,4,4-Difluoropiperidine hydrochloride. [Link]

-

PubChem. 4,4-Difluoropiperidine hydrochloride. [Link]

-

ACS Publications. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]

-

RSC Publishing. Nuclear magnetic resonance studies of heterocyclic fluorine compounds. Part 2.—Perfluoro-N-fluoro-piperidine and perfluoro-N-fluoro-morpholine ring systems. [Link]

-

Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

-

Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS (S)-(+)-3-AMINOPIPERIDINE DIHYDROCHLORIDE. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

ResearchGate. ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. [Link]

-

Sci-Hub. New Entries toward 3,3-Difluoropiperidines. [Link]

-

PubChem. 4,4-Difluoropiperidine. [Link]

-

PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

-

ResearchGate. The conformational preferences of fluorinated piperidine derivatives... [Link]

-

RSC Publishing. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. [Link]

-

National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

Sources

- 1. fluoryx.com [fluoryx.com]

- 3. aceschem.com [aceschem.com]

- 4. molecunav.com [molecunav.com]

- 5. UORSY – Custom Synthesis [uorsy.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nuclear magnetic resonance studies of heterocyclic fluorine compounds. Part 2.—Perfluoro-N-fluoro-piperidine and perfluoro-N-fluoro-morpholine ring systems - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. aksci.com [aksci.com]

An In-depth Technical Guide to the Spectral Characteristics of 4,4-Difluoropiperidin-3-amine Dihydrochloride

This guide provides a detailed analysis of the expected spectral data for 4,4-Difluoropiperidin-3-amine dihydrochloride, a compound of significant interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public-access databases, this document leverages expert interpretation and data from structurally analogous compounds to provide a robust predictive analysis. This approach offers valuable insights for the characterization and quality control of this and similar fluorinated piperidine derivatives.

Introduction: The Significance of Fluorinated Piperidines

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its favorable pharmacokinetic properties. The introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the geminal difluoro substitution at the 4-position of the piperidine ring is a common strategy to block potential sites of metabolism and modulate the basicity of the ring nitrogen. The presence of an amine group at the 3-position provides a key functional handle for further chemical modifications, making 4,4-Difluoropiperidin-3-amine a valuable building block in the synthesis of novel therapeutic agents.

The dihydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for handling and formulation. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation during the drug discovery and development process.

Predicted Spectral Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of spectral data from related compounds, including 3-aminopiperidine dihydrochloride and various fluorinated piperidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The presence of fluorine atoms and the chirality at the C3 position will result in complex but informative NMR spectra.

The proton NMR spectrum is expected to exhibit signals corresponding to the protons on the piperidine ring. The dihydrochloride form will lead to the protonation of both the ring nitrogen and the 3-amino group, resulting in broad signals for the N-H protons that may exchange with deuterium in deuterated solvents like D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H3 | 3.5 - 3.8 | m | The proton at the chiral center, deshielded by the adjacent amino group. | |

| H2 (axial) | 3.2 - 3.5 | m | Deshielded by the adjacent protonated ring nitrogen. | |

| H2 (equatorial) | 3.6 - 3.9 | m | Further deshielded compared to the axial proton. | |

| H5 (axial) | 2.2 - 2.5 | m | Coupled to H5 (equatorial) and H6 protons. | |

| H5 (equatorial) | 2.5 - 2.8 | m | ||

| H6 (axial) | 3.2 - 3.5 | m | Deshielded by the adjacent protonated ring nitrogen. | |

| H6 (equatorial) | 3.6 - 3.9 | m | Further deshielded compared to the axial proton. | |

| NH₂ | 8.5 - 9.5 | br s | Broad signal due to proton exchange and quadrupole broadening. | |

| NH (ring) | 9.0 - 10.0 | br s | Broad signal due to proton exchange and quadrupole broadening. |

Note: Chemical shifts are referenced to a standard internal solvent signal. The exact values can vary depending on the solvent and concentration.

The presence of the two fluorine atoms at C4 will introduce complex splitting patterns for the protons at C3 and C5 due to through-space and through-bond J-coupling.

The carbon NMR spectrum will provide key information about the carbon skeleton. The most notable feature will be the signal for the C4 carbon, which will appear as a triplet due to coupling with the two fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| C4 | 118 - 122 | t | J(C-F) ≈ 240-250 | The carbon directly attached to two fluorine atoms, showing a characteristic large one-bond C-F coupling. |

| C3 | 48 - 52 | d | The chiral carbon attached to the amino group. | |

| C5 | 38 - 42 | t | J(C-F) ≈ 20-25 | Two-bond C-F coupling will result in a triplet. |

| C2 | 45 - 49 | t | ||

| C6 | 45 - 49 | t |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode would be the preferred method.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 137.098 | The protonated molecular ion of the free base (C₅H₁₀F₂N₂). |

| [M-NH₂]⁺ | 120.072 | Loss of the amino group. |

The exact mass of the [M+H]⁺ ion would be a critical piece of data for confirming the elemental composition of the molecule. High-resolution mass spectrometry (HRMS) would be essential for this purpose.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectral data discussed above. These protocols are based on standard practices for the analysis of small organic molecules.

NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical as it can affect chemical shifts and the observation of exchangeable protons. D₂O is often a good choice for hydrochloride salts.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters:

-

Pulse sequence: zg30

-

Number of scans: 16-64 (signal-to-noise dependent)

-

Relaxation delay (d1): 1-5 seconds

-

Acquisition time: 2-4 seconds

-

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Typical acquisition parameters:

-

Pulse sequence: zgpg30 (proton-gated decoupling)

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay (d1): 2-5 seconds

-

-

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

-

ESI-MS Acquisition:

-

Infuse the sample solution into an electrospray ionization source of a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument for high-resolution data).

-

Acquire the spectrum in positive ion mode.

-

Typical ESI source parameters:

-

Capillary voltage: 3-4 kV

-

Nebulizing gas pressure: 20-30 psi

-

Drying gas flow rate: 5-10 L/min

-

Drying gas temperature: 250-350 °C

-

-

Visualization of Key Structural and Analytical Concepts

Visual diagrams can aid in understanding the molecular structure and the analytical workflow.

Caption: Chemical structure of 4,4-Difluoropiperidin-3-amine cation.

Caption: General analytical workflow for spectral characterization.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. By leveraging data from analogous structures, we have outlined the expected ¹H NMR, ¹³C NMR, and mass spectrometry characteristics. The detailed experimental protocols offer a practical starting point for researchers working with this and related compounds. As a Senior Application Scientist, I trust this guide will serve as a valuable resource for the scientific community, aiding in the efficient and accurate characterization of this important chemical entity.

References

The Role of Fluorine in Piperidine Conformation and Basicity: A Guide to Harnessing Stereoelectronic Effects in Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals. The strategic incorporation of fluorine into this privileged structure offers a powerful tool to modulate its physicochemical and pharmacological properties. This guide provides an in-depth analysis of the profound influence of fluorine substitution on the conformational behavior and basicity of the piperidine ring. We will explore the underlying stereoelectronic principles, such as the gauche effect and intramolecular hydrogen bonding, that govern these changes. Furthermore, this guide will detail robust experimental and computational methodologies for the precise characterization of these effects, empowering researchers to rationally design next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

Introduction: The Piperidine Motif and the Fluorine Advantage

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in natural products and synthetic drugs. Its prevalence stems from its ability to serve as a versatile scaffold, providing a three-dimensional framework for the precise orientation of pharmacophoric groups. The conformational flexibility of the piperidine ring, primarily existing in two chair conformations, is a critical determinant of its biological activity. The axial and equatorial positions of substituents on the ring dictate their spatial relationship with the nitrogen lone pair and other ring atoms, thereby influencing binding affinity to biological targets.

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a valuable tool in drug design. Its small van der Waals radius allows it to act as a bioisostere of hydrogen, while its high electronegativity can profoundly alter the electronic properties of a molecule. The introduction of fluorine can enhance metabolic stability, improve membrane permeability, and modulate pKa, all of which are critical parameters in drug development. When incorporated into the piperidine ring, fluorine exerts a remarkable level of control over its conformation and basicity through subtle but powerful stereoelectronic interactions.

Conformational Control: The Impact of Fluorine Substitution

The substitution of fluorine on the piperidine ring introduces significant conformational biases that can be exploited to lock the ring in a desired geometry. This control is primarily governed by a combination of steric and stereoelectronic effects.

The Gauche Effect in Fluorinated Piperidines

In contrast to simple steric models that would predict a preference for the anti-periplanar arrangement of substituents, vicinal fluorine and nitrogen atoms in a piperidine ring often favor a gauche conformation. This phenomenon, known as the gauche effect, is a result of a stabilizing hyperconjugative interaction between the C-F σ* antibonding orbital and the nitrogen lone pair (nN → σ*C-F). This interaction is maximized when the lone pair and the C-F bond are in a gauche relationship, leading to a preference for the axial orientation of the fluorine atom in certain positions.

Positional Effects of Fluorination

The conformational outcome of fluorination is highly dependent on the position of the fluorine atom on the piperidine ring.

-

2-Fluoropiperidines: In 2-fluoropiperidines, the anomeric effect, a stereoelectronic preference for an axial C-F bond, can play a significant role. This effect arises from the stabilizing overlap of the nitrogen lone pair with the σ* orbital of the C-F bond.

-

3-Fluoropiperidines: 3-Fluoropiperidines exhibit a pronounced preference for the axial conformation of the fluorine atom. This is attributed to a stabilizing nN → σ*C-F hyperconjugative interaction, which is a classic example of the gauche effect. This interaction is estimated to provide a stabilization of approximately 1.5-2.0 kcal/mol.

-

4-Fluoropiperidines: In 4-fluoropiperidines, the fluorine atom can exist in either an axial or equatorial position. The conformational equilibrium is influenced by a combination of steric effects and dipole-dipole interactions. Intramolecular hydrogen bonding between an axial N-H and an equatorial fluorine can also influence the conformational preference.

The interplay of these effects is summarized in the diagram below:

Caption: Factors influencing the conformational preference of fluorine in piperidines.

Modulating Basicity: The Electronic Influence of Fluorine

The basicity of the piperidine nitrogen, quantified by its pKa value, is a critical parameter for drug-receptor interactions and pharmacokinetic properties. The high electronegativity of fluorine allows it to exert a powerful inductive effect, withdrawing electron density from the piperidine ring and thereby influencing the basicity of the nitrogen atom.

The Inductive Effect

The primary mechanism by which fluorine modulates basicity is through its strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the piperidine ring, decreasing the electron density on the nitrogen atom. A lower electron density on the nitrogen makes its lone pair less available for protonation, resulting in a decrease in basicity (a lower pKa value). The magnitude of this effect is dependent on the distance between the fluorine atom and the nitrogen, with closer fluorine atoms exerting a stronger influence.

Intramolecular Hydrogen Bonding

In certain conformations, particularly with an equatorial fluorine in the 4-position, an intramolecular hydrogen bond can form between the N-H proton and the fluorine atom (N-H···F). This interaction can increase the acidity of the N-H proton, which in turn decreases the basicity of the nitrogen. This effect is most pronounced in non-polar solvents where the intramolecular hydrogen bond is more favorable.

The following table summarizes the typical pKa shifts observed upon fluorination of piperidine:

| Compound | pKa | ΔpKa (relative to Piperidine) |

| Piperidine | 11.12 | 0 |

| 2-Fluoropiperidine | ~9.5 | -1.6 |

| 3-Fluoropiperidine | ~9.0 | -2.1 |

| 4-Fluoropiperidine | ~10.5 | -0.6 |

Note: These are approximate values and can vary depending on the specific stereoisomer and experimental conditions.

Experimental and Computational Methodologies

A combination of experimental and computational techniques is essential for a comprehensive understanding of the conformational and electronic effects of fluorine in piperidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the conformational preferences of fluorinated piperidines in solution.

-

¹H NMR: The coupling constants (³JHH) between vicinal protons can provide information about their dihedral angles, which in turn can be used to infer the ring conformation.

-

¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its local electronic environment and can provide insights into its axial or equatorial orientation.

-

¹H-¹⁹F Coupling Constants: The magnitude of the coupling constant between a proton and a fluorine atom is dependent on their spatial relationship and can be used to distinguish between different conformers.

Experimental Protocol: Determination of Conformational Equilibrium by Low-Temperature NMR

-

Sample Preparation: Dissolve the fluorinated piperidine derivative in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂, THF-d₈).

-

Initial Spectrum: Acquire a ¹H and ¹⁹F NMR spectrum at room temperature.

-

Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire spectra at each temperature until the signals for the individual conformers are resolved (i.e., the rate of interconversion is slow on the NMR timescale).

-

Signal Assignment: Assign the signals for the axial and equatorial conformers based on chemical shifts and coupling constants.

-

Integration and Equilibrium Constant: Integrate the signals corresponding to each conformer to determine their relative populations. The equilibrium constant (K) can be calculated from the ratio of the conformer populations.

-

Thermodynamic Parameters: The Gibbs free energy difference (ΔG°) between the conformers can be calculated using the equation: ΔG° = -RTlnK.

X-ray Crystallography

X-ray crystallography provides definitive information about the solid-state conformation of a molecule. While this does not directly reflect the conformational equilibrium in solution, it can provide a valuable starting point for computational studies and can confirm the presence of specific intramolecular interactions, such as hydrogen bonds.

Computational Chemistry

Computational methods, particularly density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), are invaluable for predicting and rationalizing the conformational preferences and basicities of fluorinated piperidines.

Workflow: Computational Analysis of Fluorinated Piperidines

Caption: A typical computational workflow for studying fluorinated piperidines.

Conclusion and Future Directions

The strategic introduction of fluorine into the piperidine scaffold provides a powerful and nuanced approach to fine-tuning its conformational and electronic properties. A thorough understanding of the underlying stereoelectronic effects, including the gauche effect and intramolecular hydrogen bonding, is paramount for the rational design of fluorinated piperidine-containing drug candidates. The combination of high-resolution NMR spectroscopy, X-ray crystallography, and sophisticated computational modeling offers a robust toolkit for the detailed characterization of these molecules. As our understanding of these fundamental principles continues to grow, so too will our ability to harness the unique properties of fluorine to create safer, more effective medicines.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Linclau, B., & Schimler, S. D. (2017). Conformational Control by Fluorine: The Gauche Effect in Polyketide-like Moieties. Israel Journal of Chemistry, 57(3-4), 218-230. [Link]

-

Carnevali, M., & Guainazzi, A. (2020). The Use of Fluorinated Motifs in Medicinal Chemistry. Molecules, 25(21), 5094. [Link]

-

Dey, S., & Yashonath, S. (2018). Conformational behavior of fluorinated piperidines: a combined experimental and computational study. Journal of Molecular Modeling, 24(7), 178. [Link]

Methodological & Application

Application Note: Synthetic Protocols for the Utilization of 4,4-Difluoropiperidin-3-amine Dihydrochloride as a Versatile Building Block

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as one of the most prevalent saturated N-heterocyclic rings in FDA-approved pharmaceuticals.[1] Its unique three-dimensional structure provides an ideal framework for orienting substituents to achieve optimal interactions with biological targets. The strategic introduction of fluorine atoms onto this scaffold further enhances its utility, offering a powerful tool to modulate key drug properties such as metabolic stability, membrane permeability, and the basicity (pKa) of the piperidine nitrogen.[2]

4,4-Difluoropiperidin-3-amine dihydrochloride is a valuable bifunctional building block that combines the privileged piperidine core with two key features: a gem-difluoro group at the 4-position and a primary amine at the 3-position. The electron-withdrawing nature of the difluoro group can subtly influence the reactivity and basicity of the adjacent amines, a phenomenon exploited by medicinal chemists to fine-tune molecular properties and improve drug safety profiles.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in synthetic chemistry. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering robust, field-proven protocols for two fundamental transformations: amide bond formation and reductive amination.

PART 1: Physicochemical Properties and Critical Handling Procedures

4,4-Difluoropiperidin-3-amine is supplied as a dihydrochloride salt to enhance its stability and shelf-life. This salt form, however, necessitates specific handling and reaction setup procedures.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₂Cl₂F₂N₂ |

| Molecular Weight | 213.06 g/mol |

| Appearance | Off-white to white crystalline solid |

| CAS Number | 1820604-45-7 (example, may vary by source) |

| Storage Conditions | Keep refrigerated (2-8°C), in a dark place, under an inert atmosphere.[3][4] |

Critical Handling and Safety:

-

Hygroscopicity: The dihydrochloride salt is hygroscopic. Always handle in a glove box or under a stream of dry nitrogen or argon. Store in a desiccator over a suitable drying agent.[5]

-

Personal Protective Equipment (PPE): The compound is classified as an irritant. Wear impervious gloves, a lab coat, and safety glasses with side shields.[6] All operations should be conducted within a certified chemical fume hood to avoid inhalation of the powder.[3]

-

Thermal Stability: While generally stable, thermal decomposition can release hazardous gases such as nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[3]

PART 2: The Foundational Step: In Situ Liberation of the Free Amine

As a dihydrochloride salt, both the primary amine at the C-3 position and the secondary amine of the piperidine ring are protonated. To engage the C-3 primary amine in nucleophilic reactions, it must first be deprotonated to the free base. This is typically achieved in situ just before the addition of the electrophilic reagent.

Causality of Base Selection: The choice of base is critical.

-

Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are commonly used in anhydrous organic solvents. A minimum of two equivalents are required to neutralize the dihydrochloride salt. Often, a slight excess (2.2 to 3.0 equivalents) is used to also act as an acid scavenger for byproducts generated during the subsequent reaction (e.g., HCl from an acyl chloride).

-

Inorganic Bases (e.g., K₂CO₃, NaHCO₃, Cs₂CO₃): These are suitable for reactions in polar aprotic solvents like DMF or acetonitrile, particularly in N-arylation reactions. Their use can simplify work-up, as they can be removed by simple filtration.

Caption: Deprotonation of the dihydrochloride salt to the active free amine.

PART 3: Experimental Protocols

Protocol 1: Amide Bond Formation via Peptide Coupling

This protocol details the coupling of 4,4-difluoropiperidin-3-amine with a generic carboxylic acid using standard peptide coupling reagents, a cornerstone reaction for building drug-like molecules.

Workflow Overview:

Caption: Workflow for amide bond formation using peptide coupling reagents.

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HBTU (1.1 eq).

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid. Stir the resulting suspension.

-

Base Addition: Cool the flask to 0°C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise over 5 minutes. The suspension should gradually become a clear solution. Causality: The initial 2.2 equivalents of DIPEA neutralize the dihydrochloride, while the remaining 0.8 equivalents act as the base for the coupling reaction itself.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, pour the reaction mixture into water (10x the volume of DMF) and extract with ethyl acetate (3 x 15 mL). Insight: Washing the combined organic layers with a 5% aqueous LiCl solution can help remove residual DMF.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired amide.

Table 2: Reagents for Amide Bond Formation

| Reagent | Equivalents | Purpose |

| Carboxylic Acid | 1.0 | Electrophile |

| 4,4-Difluoropiperidin-3-amine·2HCl | 1.1 | Nucleophile (precursor) |

| HBTU | 1.1 | Coupling Agent (Acid Activation) |

| DIPEA | 3.0 | Base (Deprotonation & Acid Scavenger) |

| Anhydrous DMF | - | Solvent |

Protocol 2: Reductive Amination with an Aldehyde

This protocol describes the formation of a C-N bond to yield a secondary amine, a common strategy for introducing diversity into molecular scaffolds.[7]

Workflow Overview:

Caption: One-pot workflow for reductive amination.

Step-by-Step Methodology:

-

Preparation: To a round-bottom flask under an argon atmosphere, add this compound (1.2 eq) and the aldehyde (1.0 eq).

-

Suspension: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.1-0.2 M with respect to the aldehyde.

-

Base Addition: Add triethylamine (TEA) (2.5 eq) and stir the suspension at room temperature for 1 hour to facilitate the liberation of the free amine and formation of the intermediate imine/iminium ion.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Causality: STAB is a mild and selective reducing agent, well-suited for reducing the iminium ion in the presence of the unreacted aldehyde.[7] The reaction may become slightly exothermic.

-

Reaction: Stir the reaction at room temperature for 8-12 hours, monitoring by TLC or LC-MS.

-

Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes.

-

Purification: Separate the layers and extract the aqueous phase with dichloromethane (DCM) (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

PART 4: Troubleshooting and Advanced Insights

-

Issue: Low Yield in Amidation.

-

Cause: Incomplete activation of the carboxylic acid or moisture in the reaction.

-

Solution: Ensure all glassware is rigorously dried and solvents are anhydrous. Consider pre-stirring the carboxylic acid with HBTU and DIPEA for 15 minutes before adding the amine component.

-

-

Issue: Side Reaction at Piperidine Nitrogen.

-

Cause: The piperidine nitrogen, though less nucleophilic than the primary amine, can still react under certain conditions, especially with highly reactive electrophiles like acyl chlorides.

-

Solution: For maximum selectivity, consider using a starting material where the piperidine nitrogen is pre-emptively protected, for example, with a Boc group (N-Boc-4,4-difluoropiperidin-3-amine). This strategy is common in multi-step syntheses.[8]

-

-